
Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Übersicht
Beschreibung
Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a bromine atom at the 7th position and a benzyl ester group at the 2nd position of the isoquinoline ring
Vorbereitungsmethoden
Bischler-Napieralski Cyclization as the Foundational Approach
The Bischler-Napieralski reaction remains the most widely employed method for constructing the 3,4-dihydroisoquinoline core. This cyclization strategy involves converting substituted phenethylamine derivatives into dihydroisoquinolines through intramolecular dehydration. For benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, the synthesis begins with 3-bromo-4-hydroxybenzaldehyde as the starting material .
Synthesis of Benzyl-Protected Intermediates
The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is protected as a benzyl ether to prevent undesired side reactions during subsequent steps. Benzyl protection is achieved by treating the aldehyde with benzyl bromide in the presence of a base such as potassium carbonate . The resulting 3-bromo-4-benzyloxybenzaldehyde is then reduced to the corresponding alcohol using sodium borohydride, yielding 3-bromo-4-benzyloxybenzyl alcohol .
Chlorination of the alcohol with thionyl chloride (SOCl₂) produces 3-bromo-4-benzyloxybenzyl chloride , which serves as the alkylating agent for the next stage .
Alkylation of Formamidomalonate
The benzyl chloride intermediate is reacted with dibenzyl formamidomalonate in a nucleophilic substitution reaction. This step introduces the malonate moiety, which is critical for forming the dihydroisoquinoline ring. The reaction is typically conducted in anhydrous dimethylformamide (DMF) with potassium iodide as a catalyst . The product, 3-(3-bromo-4-benzyloxybenzyl)-dibenzyl formamidomalonate , is isolated via column chromatography .
Cyclization and Ring Closure
Cyclization is initiated using phosphorus oxychloride (POCl₃) in acetonitrile at 70–95°C . Elevated temperatures (>95°C) lead to polymerization and reduced yields, necessitating precise temperature control. The reaction proceeds via the Bischler-Napieralski mechanism, forming the dihydroisoquinoline ring with a bromine substituent at the 7-position. The intermediate 8-benzyloxy-7-bromo-3,4-dihydroisoquinoline is obtained in moderate yields (50–65%) .
Deprotection and Esterification
The benzyl protecting groups are removed using boron tribromide (BBr₃) in dichloromethane, yielding 7-bromo-3,4-dihydroisoquinoline-3-carboxylic acid . Subsequent esterification with benzyl alcohol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) affords the target compound, this compound .
Table 1: Key Reaction Parameters for Bischler-Napieralski Cyclization
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Benzyl Protection | BnBr, K₂CO₃, DMF | 85–90 |
Chlorination | SOCl₂, reflux | 92–95 |
Alkylation | Dibenzyl formamidomalonate, KI, DMF | 70–75 |
Cyclization | POCl₃, CH₃CN, 70–95°C | 50–65 |
Deprotection | BBr₃, CH₂Cl₂ | 80–85 |
Esterification | BnOH, DEAD, PPh₃ | 75–80 |
Alternative Pathways: Bromination Post-Cyclization
An alternative strategy introduces the bromine substituent after constructing the dihydroisoquinoline core. This method is advantageous when starting materials with pre-installed bromine are unavailable.
Preparation of Unsubstituted Dihydroisoquinoline
The unsubstituted dihydroisoquinoline core is synthesized via Bischler-Napieralski cyclization of 3,4-dimethoxyphenethylamine derivatives . The resulting 3,4-dimethoxy-3,4-dihydroisoquinoline is subjected to bromination using N-bromosuccinimide (NBS) in acetonitrile at 100°C . Regioselective bromination occurs at the 7-position due to electronic directing effects of the methoxy groups .
Demethylation and Functionalization
Demethylation of the methoxy groups is achieved with BBr₃, yielding a diol intermediate. Selective protection of the 3-hydroxy group with benzyl chloroformate, followed by esterification with benzyl alcohol, produces the target compound .
Table 2: Bromination and Demethylation Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | NBS, CH₃CN, 100°C | 60–70 |
Demethylation | BBr₃, CH₂Cl₂ | 85–90 |
Benzyl Protection | CbzCl, NaOH, THF | 80–85 |
Stereochemical Considerations and Byproduct Management
The stereochemistry of the dihydroisoquinoline ring is influenced by the cyclization step. Nuclear Overhauser effect (NOE) spectroscopy and HMBC correlations confirm the trans configuration of substituents in the final product . Side products, such as aromatic isoquinolines formed via air oxidation, are minimized by conducting reactions under inert atmospheres .
Industrial-Scale Adaptations
Patent WO2018181345A1 highlights the use of 3,4-dihydroisoquinoline carboxylates as intermediates in Nrf2-activating therapeutics . For large-scale synthesis, hydrogenation with Pd/C and 1,4-cyclohexadiene as a hydrogen donor selectively removes benzyl groups without reducing the C=N bond . Continuous flow systems are employed for cyclization to enhance yield and reproducibility .
Analytical Characterization
Critical characterization data for this compound include:
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Enzyme Inhibition
Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential as an inhibitor of key enzymes involved in neurochemical pathways. Notably, it exhibits significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial for mood regulation and cognitive functions. These properties suggest its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
1.2 Antioxidant Properties
Research indicates that this compound possesses free-radical scavenging capabilities, making it a candidate for antioxidant therapies. The ability to neutralize free radicals is critical in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders.
Synthetic Applications
2.1 Building Block for Organic Synthesis
This compound serves as an important building block in organic synthesis. It can be modified to produce a variety of derivatives with unique chemical properties, facilitating the development of new drugs and materials. Its structural versatility allows chemists to explore various synthetic pathways to generate complex molecules .
2.2 Polymer Production
The compound can also be utilized in the production of polymers. As a monomer, it can be copolymerized with other monomers to create materials with tailored properties such as enhanced strength and biodegradability. This application is particularly relevant in the development of sustainable materials .
Case Studies
3.1 Inhibitory Activity Against Cholinesterases
A study evaluated the inhibitory effects of this compound on cholinesterases, revealing promising results that indicate its potential use as a therapeutic agent in managing conditions like Alzheimer's disease . The compound demonstrated significant binding affinity to both AChE and butyrylcholinesterase (BChE), highlighting its relevance in neuropharmacology.
3.2 Structure-Activity Relationship Studies
Research on structure-activity relationships (SAR) has shown that modifications to the benzyl group can enhance the biological activity of derivatives based on this compound. Such studies are critical for optimizing drug candidates for better efficacy and reduced side effects .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Bromo-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | Contains a bromine atom and an aldehyde group | Potentially enhanced reactivity due to bromine |
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | Features trifluoromethyl group | Increased lipophilicity and metabolic stability |
2-tert-Butyl 3-methyl 7-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate | Contains multiple carboxylate groups | Greater solubility and potential for diverse interactions |
Wirkmechanismus
The mechanism of action of Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzyl ester group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
- 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
- 2-tert-Butyl 3-methyl 7-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
Comparison:
- Uniqueness: Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the benzyl ester group, which can influence its reactivity and interactions compared to other similar compounds.
- Functional Groups: The presence of different functional groups (e.g., aldehyde, trifluoroethanone, dicarboxylate) in similar compounds can lead to variations in their chemical behavior and applications.
Biologische Aktivität
Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic isoquinoline structure with a bromine atom at the 7-position and a benzyl ester group. Its molecular formula is with a molecular weight of approximately 344.22 g/mol. The presence of the bromine atom and the benzyl group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity to these targets, which can modulate their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurochemical pathways related to mood regulation and cognition .
- Cytochrome P450 Inhibition : It exhibits inhibitory effects on cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are vital for drug metabolism.
Neuroprotective Effects
Research indicates that derivatives of this compound may possess neuroprotective properties. For instance, compounds that inhibit MAO could help in managing depression and neurodegenerative disorders by increasing levels of neurotransmitters such as serotonin and dopamine .
Antioxidant Activity
Studies have demonstrated that this compound exhibits free-radical scavenging activity, contributing to its potential as an antioxidant agent. This property is essential for reducing oxidative stress, which is implicated in various diseases .
Research Findings
A variety of studies have investigated the biological activity of this compound. Below are key findings summarized in a table:
Case Studies
- Inhibitory Activity Against Cholinesterases : In a study evaluating several derivatives of isoquinoline compounds, this compound was found to selectively inhibit AChE and butyrylcholinesterase (BChE), which may enhance cholinergic signaling in neurodegenerative conditions like Alzheimer's disease .
- Molecular Docking Studies : Molecular docking analyses have revealed critical interactions between this compound and active site residues of target proteins (e.g., MAO), providing insights into its binding mechanisms and guiding further drug design efforts .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, General Procedure C (from ) involves reacting a brominated intermediate (e.g., intermediate 6) with aryl halides (e.g., benzyl bromide derivatives) in the presence of Pd(dppf)Cl₂ and K₂CO₃. The reaction proceeds under reflux in solvents like THF or DMF, yielding the target compound as a colorless oil . Alternative routes include Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing substituents at the 7-position .
Key Methodological Steps :
- Use of Pd catalysts (e.g., Pd(dppf)Cl₂) for C–C bond formation.
- Purification via silica gel chromatography (gradient elution with EtOAc/hexanes) .
- Characterization by ¹H/¹³C NMR, HPLC retention time, and high-resolution mass spectrometry (HREIMS) .
Q. How is the compound characterized structurally and chemically?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify regiochemistry and substituent integration. For example, tert-butyl groups appear as singlets at ~1.4 ppm, while aromatic protons resonate between 6.5–7.5 ppm .
- Mass Spectrometry : HREIMS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 312.21 for the bromo derivative) .
- HPLC : Retention time analysis ensures purity (>95% by area) .
Advanced Research Questions
Q. How do substituents at the 7-position influence reactivity and yield in cross-coupling reactions?
Substituents significantly affect reaction efficiency. Electron-withdrawing groups (e.g., -CF₃, -CN) enhance electrophilicity, improving coupling yields (e.g., 70–76% for trifluoromethyl derivatives ), while bulky groups may sterically hinder Pd coordination. Comparative studies show:
Substituent (7-position) | Catalyst | Yield (%) | Reference |
---|---|---|---|
-Br | Pd(dppf)Cl₂ | 60–65 | |
-CF₃ | Pd(dppf)Cl₂ | 70 | |
-CN | Pd(OAc)₂/XPhos | 40 |
Methodological Insight : Optimize ligand choice (e.g., XPhos for electron-deficient aryl halides) and reaction time to mitigate dehalogenation side reactions .
Q. How can contradictions in NMR data due to dynamic equilibria or solvent effects be resolved?
Dynamic processes (e.g., rotamerism in tert-butyl groups) or solvent polarity can split or shift NMR signals. For example, in CDCl₃, tert-butyl protons may appear as broadened singlets, whereas DMSO-d₆ resolves splitting due to hydrogen bonding. To address discrepancies:
- Use low-temperature NMR (-20°C) to slow conformational exchange.
- Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .
- Validate assignments via 2D NMR (COSY, HSQC) .
Q. What strategies improve purification of the compound from byproducts?
- Silica Gel Chromatography : Gradient elution (0–10% EtOAc in hexanes) effectively separates the product from unreacted starting materials .
- Flash Column Chromatography : Higher loading capacity for gram-scale syntheses .
- Recrystallization : Use hexanes/EtOAc mixtures for crystalline derivatives .
Application-Oriented Questions
Q. What role does this compound play in opioid peptidomimetics research?
The 7-bromo derivative serves as a key intermediate for synthesizing δ-opioid receptor ligands. For example, it is functionalized via SNAr reactions or cross-coupling to introduce pharmacophores like dimethyltyrosine (DMT) moieties, enhancing receptor binding affinity .
Q. What are the safety and storage guidelines for handling this compound?
- Storage : Keep sealed in dry, inert conditions at 2–8°C to prevent hydrolysis of the tert-butyl ester .
- Hazards : Potential skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use PPE (gloves, goggles) and work in a fume hood .
- Disposal : Follow institutional guidelines for halogenated waste due to bromine content .
Q. Data Contradiction Analysis
Q. Why do yields vary for similar derivatives synthesized under identical conditions?
Variations arise from:
Eigenschaften
IUPAC Name |
benzyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-16-7-6-14-8-9-19(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSOZVJLXHQQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.